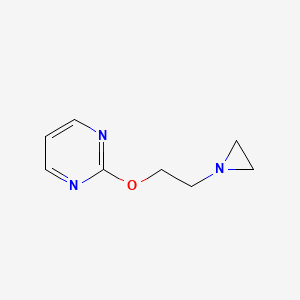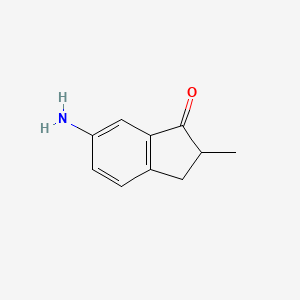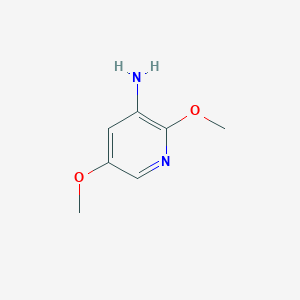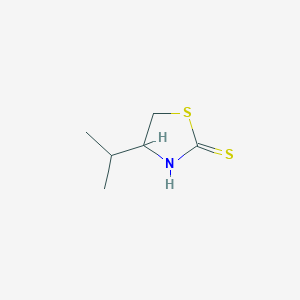
2-(2-(Aziridin-1-yl)ethoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Aziridin-1-yl)ethoxy)pyrimidine is an organic compound that features both aziridine and pyrimidine moieties. Aziridines are three-membered nitrogen-containing rings known for their high ring strain and reactivity, while pyrimidines are six-membered heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3. The combination of these two functional groups in a single molecule makes this compound a compound of significant interest in various fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine typically involves the reaction of aziridine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where aziridine reacts with 2-chloroethoxypyrimidine under basic conditions. The reaction proceeds as follows:
Step 1: Preparation of 2-chloroethoxypyrimidine by reacting pyrimidine with chloroethanol in the presence of a base such as potassium carbonate.
Step 2: Nucleophilic substitution of the chlorine atom in 2-chloroethoxypyrimidine with aziridine in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions: 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxaziridines.
Substitution Reactions: The pyrimidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as primary amines, thiols, and alcohols under mild acidic or basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Nucleophilic Ring-Opening: Substituted amines.
Oxidation: Oxaziridines.
Substitution: Substituted pyrimidines.
科学的研究の応用
2-(2-(Aziridin-1-yl)ethoxy)pyrimidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a DNA cross-linking agent due to the reactivity of the aziridine ring.
Medicine: Explored for its anticancer properties, as aziridine-containing compounds can alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine involves the reactivity of the aziridine ring. The high ring strain makes the aziridine ring susceptible to nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can alkylate nucleophilic sites on biomolecules, such as DNA and proteins, leading to cross-linking and inhibition of biological processes. The pyrimidine moiety can also interact with biological targets, such as enzymes and receptors, further contributing to the compound’s biological activity.
類似化合物との比較
Aziridine: A three-membered nitrogen-containing ring with high reactivity.
Pyrimidine: A six-membered heterocyclic aromatic compound with nitrogen atoms at positions 1 and 3.
2-(2-(Azetidin-1-yl)ethoxy)pyrimidine: Similar to 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine but with a four-membered azetidine ring instead of a three-membered aziridine ring.
Uniqueness: this compound is unique due to the combination of the highly reactive aziridine ring and the versatile pyrimidine ring in a single molecule. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
2-[2-(aziridin-1-yl)ethoxy]pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)12-7-6-11-4-5-11/h1-3H,4-7H2 |
InChIキー |
RAYPQJSFKVJKLD-UHFFFAOYSA-N |
正規SMILES |
C1CN1CCOC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)

![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)



![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)


![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)


